2-[(2S)-1,4-bis[(tert-butoxy)carbonyl]piperazin-2-yl]acetic acid
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Overview
Description
2-[(2S)-1,4-bis[(tert-butoxy)carbonyl]piperazin-2-yl]acetic acid is a chemical compound with a complex structure, often used in organic synthesis and various scientific research applications. It is characterized by the presence of tert-butoxycarbonyl (Boc) protecting groups, which are commonly used to protect amines during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S)-1,4-bis[(tert-butoxy)carbonyl]piperazin-2-yl]acetic acid typically involves the protection of piperazine with tert-butoxycarbonyl groups. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include:
Aqueous Conditions: Stirring a mixture of the amine and di-tert-butyl dicarbonate in water at ambient temperature.
Organic Solvent Conditions: Heating a mixture of the amine and di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 40°C.
Biphasic Mixture: Heating a mixture of the amine and di-tert-butyl dicarbonate in a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(2S)-1,4-bis[(tert-butoxy)carbonyl]piperazin-2-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc groups yields the free amine, which can further react to form various derivatives.
Scientific Research Applications
2-[(2S)-1,4-bis[(tert-butoxy)carbonyl]piperazin-2-yl]acetic acid is widely used in scientific research, including:
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2S)-1,4-bis[(tert-butoxy)carbonyl]piperazin-2-yl]acetic acid involves its role as a protecting group in organic synthesis. The Boc groups protect the amine functionalities during reactions, preventing unwanted side reactions. Upon completion of the desired reaction, the Boc groups can be removed under acidic conditions to yield the free amine .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid
- (2R,4S)-5-Biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpentanoic acid
- 2-[6-(3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}propoxy)pyridin-3-yl]acetic acid
Uniqueness
What sets 2-[(2S)-1,4-bis[(tert-butoxy)carbonyl]piperazin-2-yl]acetic acid apart from similar compounds is its specific structure, which includes two Boc-protected piperazine rings. This unique structure makes it particularly useful in the synthesis of complex molecules and in applications requiring precise control over reaction conditions.
Properties
Molecular Formula |
C16H28N2O6 |
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Molecular Weight |
344.40 g/mol |
IUPAC Name |
2-[(2S)-1,4-bis[(2-methylpropan-2-yl)oxycarbonyl]piperazin-2-yl]acetic acid |
InChI |
InChI=1S/C16H28N2O6/c1-15(2,3)23-13(21)17-7-8-18(11(10-17)9-12(19)20)14(22)24-16(4,5)6/h11H,7-10H2,1-6H3,(H,19,20)/t11-/m0/s1 |
InChI Key |
NOSKITKFSSMMRP-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN([C@H](C1)CC(=O)O)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)CC(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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